

# Glovadalen: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide to the chemical structure, physicochemical properties, and mechanism of action of **Glovadalen** (UCB-0022), a novel therapeutic agent under investigation for Parkinson's disease.

## Introduction

**Glovadalen**, also known by its developmental code name UCB-0022, is an investigational small molecule being developed by UCB Biopharma for the treatment of Parkinson's disease. [1][2] It is classified as a dopamine D1 receptor positive allosteric modulator (D1 PAM).[2][3][4] This document provides a comprehensive technical overview of **Glovadalen**, summarizing its chemical and physical properties, mechanism of action, and available experimental data to support researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**Glovadalen** is an orally active, brain-penetrant small molecule.[1][5][6] Its chemical structure and key identifiers are provided below.



| Identifier        | Value                                                                                                                                                | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 2-(3,5-dichloro-1-methyl-1H-indazol-4-yl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one |        |
| Molecular Formula | C24H27Cl2N3O3                                                                                                                                        | [7]    |
| Molecular Weight  | 476.4 g/mol                                                                                                                                          | [7]    |
| CAS Number        | 2576359-31-2                                                                                                                                         |        |
| SMILES            | C[C@H]1c2ccc(c2C INVALID-LINK N1C(=0)Cc3c(ccc4c3c(Cl)nn4 C)Cl)C(C)(C)O                                                                               | [7]    |
| InChI Key         | SVTDEVFVOSMAQQ-<br>UONOGXRCSA-N                                                                                                                      | [2][7] |

# **Physicochemical Properties**

Detailed physicochemical properties beyond the molecular weight are not yet publicly available. However, its classification as an orally available, brain-penetrant small molecule suggests properties consistent with good oral bioavailability and the ability to cross the blood-brain barrier.[1][5][6]

## **Mechanism of Action and Signaling Pathway**

**Glovadalen** acts as a positive allosteric modulator of the dopamine D1 receptor.[2][3][4] Unlike direct dopamine agonists, **Glovadalen** does not activate the D1 receptor on its own. Instead, it enhances the receptor's response to endogenous dopamine.[6] This mechanism is believed to amplify D1 receptor signaling only when and where dopamine is naturally released, potentially reducing the risk of overstimulation and off-target effects commonly associated with traditional dopaminergic treatments.[3][8] In vitro studies have shown that **Glovadalen** can potentiate the



ability of dopamine to activate the D1 receptor by 10-fold, with no activity at other dopamine receptors.[2]

The proposed signaling pathway for **Glovadalen**'s action is depicted below:



Click to download full resolution via product page

Glovadalen's Proposed Mechanism of Action

# **Experimental Protocols**Synthesis

While the direct synthesis of **Glovadalen** is proprietary, a patent document outlines the synthesis of related compounds, providing insight into the potential synthetic route. A key intermediate, 2-(3,5-dichloro-1-methyl-indazol-4-yl)acetic acid, is synthesized through a multistep process starting from 5-Nitro-1H-indazole.

A general workflow for the synthesis of a key intermediate is as follows:





Click to download full resolution via product page

Synthesis Workflow for a Key Intermediate

<sup>1</sup>H NMR data for key intermediates have been reported, for example, for tert-butyl 2-(1-methyl-5-nitro-indazol-4-yl)acetate: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ 8.18-8.20 (m, 2H), 7.37 (d, J = 9.21 Hz, 1H), 4.27 (s, 2H), 4.14 (s, 3H), 1.44 (s, 9H). For 2-(3,5-dichloro-1-methyl-indazol-4-yl)acetic acid: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ 12.67 (s, 1H), 7.68 (d, J = 9.05 Hz, 1H), 7.53 (d, J = 9.05 Hz, 1H), 4.20 (s, 2H), 4.02 (s, 3H).

## **Clinical Trials**

**Glovadalen** is currently in Phase 2 clinical trials.[3][6] The ATLANTIS study (NCT06055985) is a Phase 2, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy,



safety, tolerability, and pharmacokinetics of **Glovadalen** in participants with advanced Parkinson's disease who experience significant daily motor fluctuations.[3][8][9]

#### ATLANTIS Study (NCT06055985) Design:

- Phase: 2.[3][6]
- Participants: Individuals aged 35-85 with a Parkinson's disease diagnosis for at least 5 years, experiencing motor fluctuations, and responsive to levodopa.[8]
- Design: Participants are randomized to receive either a low dose of **Glovadalen**, a high dose of **Glovadalen**, or a placebo once daily for 10 weeks, in addition to their standard care.[3][8]
- Primary Endpoint: Change from baseline in the average number of "OFF" hours per day.[3]
- Key Secondary Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and pharmacokinetic measures.[8]

The workflow for a participant in the ATLANTIS trial is as follows:



Click to download full resolution via product page

#### ATLANTIS Phase 2 Clinical Trial Workflow

## Conclusion

**Glovadalen** represents a promising new approach for the treatment of Parkinson's disease. Its novel mechanism as a D1 receptor positive allosteric modulator offers the potential for improved symptom control with a favorable side-effect profile compared to existing



dopaminergic therapies. The ongoing Phase 2 clinical trials will provide crucial data on its efficacy and safety in patients. This technical summary provides a foundation for further research and development of this first-in-class oral therapy.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Glovadalen UCB Biopharma AdisInsight [adisinsight.springer.com]
- 2. Glovadalen Wikipedia [en.wikipedia.org]
- 3. medscape.com [medscape.com]
- 4. glovadalen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ctol.digital [ctol.digital]
- 6. New Parkinson's Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. glovadalen (UCB0022) / UCB [delta.larvol.com]
- To cite this document: BenchChem. [Glovadalen: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620572#glovadalen-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com